molecular formula C16H19ClN2O2 B1663369 Ciproxifan hydrochloride CAS No. 1049741-81-2

Ciproxifan hydrochloride

Cat. No.: B1663369
CAS No.: 1049741-81-2
M. Wt: 306.79 g/mol
InChI Key: PWAPSKMHZQQTRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ciproxifan hydrochloride is a potent histamine H3 receptor inverse agonist and antagonist. It is known for its ability to modulate the release of histamine in the brain, which has significant implications for cognitive enhancement and wakefulness. The compound has been studied for its potential therapeutic applications in conditions such as narcolepsy, Alzheimer’s disease, and schizophrenia .

Mechanism of Action

Target of Action

Ciproxifan hydrochloride is a well-investigated histamine H3 receptor (H3R) inverse agonist/antagonist . It shows an exclusively high species-specific affinity at rodent H3R compared to human H3R . It also shows efficacy on both enzyme isoforms of monoamine oxidase A and B .

Mode of Action

Ciproxifan, by acting as an inverse agonist/antagonist at the histamine H3 receptors, inhibits the release of several neurotransmitters like dopamine, histamine, serotonin, or acetylcholine . As a result, inverse agonism/antagonism of the H3 receptor leads to accelerated release of these neurotransmitters . It also reversibly inhibits monoamine oxidase A and B .

Biochemical Pathways

The H3R, a G-protein coupled receptor displaying constitutive activity (basal activity without binding of an agonist), is capable of affecting neurotransmitter modulation in the brain . The strong H3-receptor mRNA expression in enkephalin neurons suggests that the synergistic neurochemical and motor effects of ciproxifan result from direct H3/D2-receptor interactions, leading to an enhanced activation of striatopallidal neurons of the indirect movement pathway .

Pharmacokinetics

It’s important to note that the inhibitory potency of ciproxifan on rat brain monoamine oxidase should be considered when using high doses in rat models for neurological diseases .

Result of Action

Ciproxifan’s inverse agonism/antagonism at histamine H3 receptors is manifested in the improvement of wakefulness and attention in vivo . It is commonly used as a reference H3R antagonist in rodent models studying cognitive impairment, Alzheimer’s disease, or attention deficit hyperactivity disorder (ADHD) . It has also been tested in animal models for schizophrenia, sleeping disorders, and autism . In addition, it has been found to improve memory performance in a variety of rodent models of memory impairment .

Action Environment

It’s important to note that the effects of ciproxifan can be influenced by various factors, including the specific disease model used, the dosage administered, and the species-specific affinity of the drug .

Safety and Hazards

Ciproxifan hydrochloride is classified as having acute oral toxicity (Category 4, H302) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . It is harmful if swallowed and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Biochemical Analysis

Biochemical Properties

Ciproxifan hydrochloride interacts with the histamine H3 receptor, showing a high species-specific affinity at rodent receptors compared to human receptors . It also shows efficacy on both enzyme isoforms of monoamine oxidase A and B . The inhibition by this compound was reversible for both human isoforms .

Cellular Effects

This compound has been shown to improve cognition impairment, particularly spatial learning memory, and synaptic plasticity in the CA1 region of the hippocampus in autistic rats . It also reverses isoflurane-induced deficits in object recognition memory .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the H3 receptor, which consequently allows more histamine to be released . This results in an alertness-promoting effect . It also reversibly inhibits monoamine oxidase A and B .

Temporal Effects in Laboratory Settings

A robust deficit in object recognition memory occurred one day after exposure to isoflurane anesthesia. This deficit in short-term memory was reversed by the administration of this compound 30 minutes before behavioral training .

Dosage Effects in Animal Models

In animal models, this compound has been shown to improve cognitive impairments at a dosage of 3 mg/kg . When using high doses in rat models for neurological diseases, the inhibitory potency of this compound on rat brain monoamine oxidase should be considered .

Metabolic Pathways

This compound is involved in the histaminergic neurotransmission pathway, where it acts as an antagonist to the histamine H3 receptor . This receptor inhibits the release of several neurotransmitters like dopamine, histamine, serotonin, or acetylcholine .

Subcellular Localization

The histamine H3 receptor, which this compound interacts with, is located on histaminergic nerve terminals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ciproxifan hydrochloride involves several key steps. The starting material is typically cyclopropyl ketone, which undergoes a series of reactions to introduce the imidazole and propyloxy groups. The final product is obtained through a reaction with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The process is typically carried out in batch reactors with stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: Ciproxifan hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Comparison with Similar Compounds

Properties

IUPAC Name

cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2.ClH/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14;/h5-8,10-12H,1-4,9H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAPSKMHZQQTRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30582021
Record name Cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30582021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049741-81-2
Record name Cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30582021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1049741-81-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ciproxifan hydrochloride
Reactant of Route 2
Reactant of Route 2
Ciproxifan hydrochloride
Reactant of Route 3
Reactant of Route 3
Ciproxifan hydrochloride
Reactant of Route 4
Reactant of Route 4
Ciproxifan hydrochloride
Reactant of Route 5
Reactant of Route 5
Ciproxifan hydrochloride
Reactant of Route 6
Reactant of Route 6
Ciproxifan hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.